4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an imino group and a phenylethyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with 2-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, followed by cyclization under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with various functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino group or the phenylethyl substituent, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products:
Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced quinazolinone derivatives with amine or alkyl groups.
Substitution: Substituted quinazolinone derivatives with various alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry: 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various bioactive molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases. Its structural features allow it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Its ability to modulate specific molecular pathways makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group and phenylethyl substituent play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one share structural similarities with 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(2-phenylethyl)benzimidazole exhibit similar biological activities and are used in similar research applications.
Uniqueness: this compound is unique due to its specific imino group and phenylethyl substituent, which confer distinct chemical and biological properties. These features enhance its binding affinity to molecular targets and its potential as a therapeutic agent. The compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-amino-3-(2-phenylethyl)quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-15-13-8-4-5-9-14(13)18-16(20)19(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVMFCLRBFAFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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